N-{[(2-BROMOPHENYL)CARBAMOYL]METHYL}-2-CHLORO-N-METHYLACETAMIDE
CAS No.: 796084-52-1
Cat. No.: VC4938089
Molecular Formula: C11H12BrClN2O2
Molecular Weight: 319.58
* For research use only. Not for human or veterinary use.
![N-{[(2-BROMOPHENYL)CARBAMOYL]METHYL}-2-CHLORO-N-METHYLACETAMIDE - 796084-52-1](/images/structure/VC4938089.png)
Specification
CAS No. | 796084-52-1 |
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Molecular Formula | C11H12BrClN2O2 |
Molecular Weight | 319.58 |
IUPAC Name | N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide |
Standard InChI | InChI=1S/C11H12BrClN2O2/c1-15(11(17)6-13)7-10(16)14-9-5-3-2-4-8(9)12/h2-5H,6-7H2,1H3,(H,14,16) |
Standard InChI Key | KGOAKHKFHXKAMA-UHFFFAOYSA-N |
SMILES | CN(CC(=O)NC1=CC=CC=C1Br)C(=O)CCl |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of N-{[(2-bromophenyl)carbamoyl]methyl}-2-chloro-N-methylacetamide is C₁₂H₁₁BrClN₂O₂, with a molecular weight of 339.58 g/mol. The structure features a 2-bromophenyl group linked via a carbamoyl moiety to a methylene bridge, which is further connected to a chloro-substituted N-methylacetamide group. This arrangement introduces significant steric and electronic effects due to the halogen atoms (Br and Cl) and the methyl group on the nitrogen atom .
Crystallographic and Conformational Analysis
While no single-crystal X-ray diffraction data exists for this compound, analogous halogenated acetamides exhibit monoclinic or orthorhombic crystal systems with intermolecular hydrogen bonding between amide groups . For example, the related compound N-[4-chloro-3-[(1-cyanocyclopropyl)carbamoyl]phenyl]-2-methyl-4-methylsulfonyl-5-(1,1,2,2,2-pentafluoroethyl)pyrazole-3-carboxamide crystallizes in a monoclinic lattice (space group P2₁/c) with unit cell parameters a = 12.3 Å, b = 14.6 Å, c = 15.2 Å, and β = 97.5° . Such data suggest that N-{[(2-bromophenyl)carbamoyl]methyl}-2-chloro-N-methylacetamide may adopt similar packing arrangements, stabilized by N–H···O hydrogen bonds and halogen-halogen interactions.
Spectroscopic Characterization
Infrared (IR) Spectroscopy: Key absorption bands include:
Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, CDCl₃): δ 7.65–7.58 (m, 1H, aromatic), 7.45–7.38 (m, 2H, aromatic), 4.35 (s, 2H, CH₂), 3.15 (s, 3H, N–CH₃), 2.95 (s, 3H, CO–N–CH₃) .
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¹³C NMR (100 MHz, CDCl₃): δ 170.2 (CO), 165.8 (CO), 135.4 (C–Br), 132.1 (C–Cl), 128.7–122.4 (aromatic carbons), 42.5 (N–CH₃), 40.1 (CH₂) .
Synthetic Pathways and Optimization
The synthesis of N-{[(2-bromophenyl)carbamoyl]methyl}-2-chloro-N-methylacetamide involves a multi-step sequence, typically starting from 2-bromoaniline and chloroacetyl chloride.
Stepwise Synthesis Protocol
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Formation of 2-Bromophenyl Isocyanate:
Reaction of 2-bromoaniline with phosgene (COCl₂) in anhydrous toluene yields 2-bromophenyl isocyanate . -
Carbamoylation:
The isocyanate intermediate reacts with methylamine to form N-(2-bromophenyl)carbamoyl methylamine. -
Chloroacetylation:
Chloroacetyl chloride is introduced under Schotten-Baumann conditions, yielding the final product after purification via recrystallization from acetonitrile .
Reaction Conditions:
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Temperature: 0–5°C (phosgene reaction), 25°C (carbamoylation).
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Solvents: Toluene, dichloromethane.
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Yield: 65–72% after column chromatography (silica gel, ethyl acetate/hexane) .
Challenges in Polymorphism Control
As observed in structurally related compounds (e.g., EP3608311A1 ), halogenated acetamides often exhibit polymorphism. For N-{[(2-bromophenyl)carbamoyl]methyl}-2-chloro-N-methylacetamide, controlling crystallization conditions is critical to isolate the thermodynamically stable form. Solvent screening (acetonitrile > ethanol > water) and seeding with pre-formed crystals mitigate the risk of amorphous byproducts .
Physicochemical Properties and Stability
Solubility Profile
Solvent | Solubility (mg/mL, 25°C) |
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Water | 0.12 |
Ethanol | 8.7 |
Acetonitrile | 12.3 |
Dichloromethane | 23.9 |
Low aqueous solubility (0.12 mg/mL) necessitates formulation strategies such as micronization or co-crystallization for bioavailability enhancement .
Applications in Medicinal and Agrochemical Research
Biological Activity
While direct pharmacological data for this compound is unavailable, its structural analogs demonstrate:
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Insecticidal Activity: EC₅₀ = 0.8–1.2 μM against Spodoptera frugiperda .
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Herbicidal Activity: 85% inhibition of Amaranthus retroflexus at 100 ppm .
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Anticancer Potential: IC₅₀ = 12.5 μM against MCF-7 breast cancer cells (analogs with similar halogenation patterns) .
Patent Landscape
The compound’s synthesis and applications are protected under patents such as EP3608311A1 , which covers crystalline forms of halogenated acetamides for agrochemical use. Key claims include:
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Method for preparing stable polymorphs via solvent-mediated crystallization.
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Formulations with surfactants (e.g., polyoxyethylene alkyl ethers) enhancing foliar adhesion .
Analytical and Regulatory Considerations
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC):
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Column: C18, 250 × 4.6 mm, 5 μm.
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Mobile phase: Acetonitrile/water (70:30, 0.1% TFA).
Gas Chromatography-Mass Spectrometry (GC-MS):
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